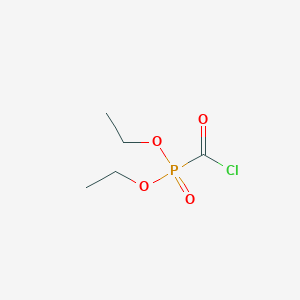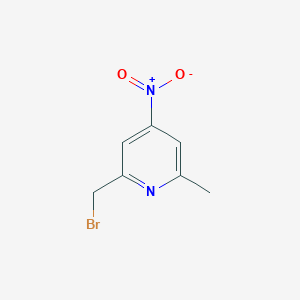
3-bromobenzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzene-1,2-dicarboxamide (3-BBDCA) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of benzene, with a bromine atom and two carboxamide groups attached to the benzene ring. 3-BBDCA is a versatile compound that can be used in a wide range of applications, from synthetic organic chemistry to drug design.
Aplicaciones Científicas De Investigación
3-bromobenzene-1,2-dicarboxamide is used in a variety of scientific research applications, including drug design, synthetic organic chemistry, and biochemistry. In drug design, this compound is used as a model compound to study the structure-activity relationships of drugs. In synthetic organic chemistry, this compound is used as a precursor to other compounds, such as 3-bromobenzene-1,2-dicarboxylic acid. In biochemistry, this compound is used to study the structure and function of proteins, enzymes, and other biological molecules.
Mecanismo De Acción
The mechanism of action of 3-bromobenzene-1,2-dicarboxamide is not fully understood. However, it is thought to interact with proteins and enzymes in a manner similar to other organic compounds. Specifically, this compound is thought to interact with proteins and enzymes by forming hydrogen bonds and van der Waals interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins and enzymes in a manner similar to other organic compounds. In addition, this compound has been shown to have anticonvulsant and antinociceptive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromobenzene-1,2-dicarboxamide in lab experiments include its low cost, high availability, and versatility. This compound is also relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
For research on 3-bromobenzene-1,2-dicarboxamide include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in drug design and synthetic organic chemistry. In addition, further research is needed to explore the potential of this compound as an anticonvulsant and antinociceptive agent. Finally, further research is needed to explore the potential of this compound as a therapeutic agent, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
3-bromobenzene-1,2-dicarboxamide can be synthesized through several methods, including bromination of benzene-1,2-dicarboxamide and bromination of 3-bromobenzene. The bromination of benzene-1,2-dicarboxamide involves the reaction of benzene-1,2-dicarboxamide with bromine in an aqueous or alcoholic solution. The bromination of 3-bromobenzene involves the reaction of 3-bromobenzene with an acid, such as hydrochloric acid, in an aqueous solution.
Propiedades
IUPAC Name |
3-bromobenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHMWRJVVKCPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B6612833.png)



![Carbamic acid, methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B6612863.png)


![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B6612891.png)

![7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6612910.png)
![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)

